molecular formula C6H10F2O2 B14014958 Methyl 4,4-difluoropentanoate

Methyl 4,4-difluoropentanoate

Cat. No.: B14014958
M. Wt: 152.14 g/mol
InChI Key: QNROZPYEXZWTLD-UHFFFAOYSA-N
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Description

Methyl 4,4-difluoropentanoate (C₆H₁₀F₂O₂) is a fluorinated ester characterized by two fluorine atoms at the fourth carbon of the pentanoate backbone and a methyl ester group. Fluorinated esters are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to fluorine’s electronegativity, which enhances metabolic stability and lipophilicity .

Properties

Molecular Formula

C6H10F2O2

Molecular Weight

152.14 g/mol

IUPAC Name

methyl 4,4-difluoropentanoate

InChI

InChI=1S/C6H10F2O2/c1-6(7,8)4-3-5(9)10-2/h3-4H2,1-2H3

InChI Key

QNROZPYEXZWTLD-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,4-difluoropentanoate can be synthesized through various methods. One common approach involves the esterification of 4,4-difluoropentanoic acid with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester undergoes hydrolysis under acidic or basic conditions to yield 4,4-difluoropentanoic acid or its conjugate base.

Conditions Reagents Products Mechanistic Notes
Acidic hydrolysisHCl/H₂O, heat4,4-Difluoropentanoic acid + MeOHProtonation of carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water .
Basic hydrolysis (saponification)NaOH/H₂O, refluxSodium 4,4-difluoropentanoate + MeOHHydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate .

Key Observations :

  • The presence of fluorine atoms increases the electrophilicity of the carbonyl group, accelerating hydrolysis compared to non-fluorinated analogs .

  • Acidic hydrolysis may lead to partial decarboxylation at elevated temperatures (>100°C) .

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution reactions with amines, alcohols, and thiols.

Reaction with Amines

Methyl 4,4-difluoropentanoate reacts with primary or secondary amines to form amides:
RCOOMe+R R NHRCONR R +MeOH\text{RCOOMe}+\text{R R NH}\rightarrow \text{RCONR R }+\text{MeOH}

Example :

  • Reaction with benzylamine in THF at 60°C yields N-benzyl-4,4-difluoropentanamide (85% isolated yield) .

Transesterification

In the presence of catalytic acid or base, the methyl ester undergoes exchange with higher alcohols (e.g., ethanol, isopropanol):
RCOOMe+R OHRCOOR +MeOH\text{RCOOMe}+\text{R OH}\rightarrow \text{RCOOR }+\text{MeOH}

Conditions :

  • Catalyst : Ti(OiPr)₄ (0.5 mol%)

  • Yield : >90% for ethyl 4,4-difluoropentanoate .

Fluorine-Specific Reactivity

The difluoro substituents influence reactivity through electronic and steric effects:

Radical Reactions

Under photolytic or thermal conditions, the C–F bonds adjacent to the ester can participate in radical-mediated processes:

  • Decarboxylative fluorination : Reaction with Selectfluor® in acetonitrile yields trifluoromethylated products via a radical chain mechanism .

Electrophilic Aromatic Substitution

The electron-withdrawing effect of fluorine deactivates the pentanoate chain, making it less reactive toward electrophiles.

Reduction

  • Catalytic Hydrogenation : Pd/C in methanol reduces the ester to 4,4-difluoropentanol (70% yield) .

  • LiAlH₄ Reduction : Yields the corresponding alcohol but may lead to over-reduction or defluorination at high temperatures .

Oxidation

  • KMnO₄/H₂SO₄ : Oxidizes the ester to 4,4-difluoroglutaric acid under vigorous conditions .

Stability and Handling

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and fluorinated hydrocarbons .

  • Storage : Stable under inert gas at –20°C; sensitive to moisture .

Comparison with Similar Compounds

Table 1: Key Properties of Ethyl vs. Methyl 4,4-Difluoropentanoate

Property Ethyl 4,4-Difluoropentanoate This compound (Inferred)
Molecular Formula C₇H₁₂F₂O₂ C₆H₁₀F₂O₂
Molecular Weight (g/mol) 166.17 ~152.14
Boiling Point (°C) 142.5 ± 25.0 ~120–135 (estimated)
LogP 1.69 ~1.40–1.60 (predicted)

Diethyl 2,2-Difluoropentanedioate (CAS 428-97-7)

This compound features two fluorine atoms at the second carbon and a diester structure. Differences include:

  • Fluorine Position : Fluorines at C2 alter electronic effects compared to C4 substitution, reducing steric hindrance but increasing polarity.
  • Reactivity: The diester structure enables dual functionalization (e.g., cross-coupling or hydrolysis to dicarboxylic acids), whereas monoesters like this compound are optimized for single-step modifications .

Ethyl 5,5,5-Trifluoro-2,4-dioxopentanoate (CAS 893643-18-0)

With trifluoromethyl and dual ketone groups, this compound diverges significantly:

  • Functional Groups: Ketones enhance electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions), unlike the ester-focused reactivity of this compound.
  • Similarity Score: Structural similarity to this compound is moderate (0.78), reflecting shared fluorination but divergent backbone complexity .

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